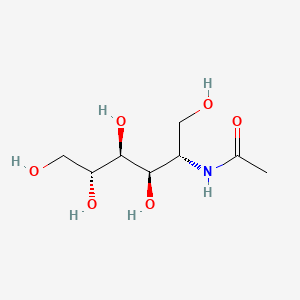

N-Acetyl-D-glucosaminitol

Übersicht

Beschreibung

N-acetyl-D-glucosaminitol is a 2-deoxyhexitol derivative that is D-glucitol in which the 2-hydroxy substituent is replaced by an acetamido group . It is a reduced analog of N-Acetyl-D-Glucosamine and is useful in bacterial selective media .

Synthesis Analysis

N-Acetylglucosamine, a monosaccharide derivative of glucose, is widely distributed worldwide. It is a white and slightly sweet powder that melts at 221 °C . The industrial production of GlcNAc, using chitin as a substrate, is achieved by chemical, enzymatic, and biotransformation methods . There are also newly developed methods to obtain GlcNAc using glucose as a substrate in genetically modified microorganisms .Molecular Structure Analysis

The molecular formula of N-acetyl-D-glucosaminitol is C8H17NO6 . It has a molecular weight of 223.22 g/mol . The IUPAC name is N - [ (2 S ,3 R ,4 S ,5 R )-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide .Chemical Reactions Analysis

N-acetyl-D-glucosamine has been found to inhibit the proliferation of renal cancer cells in a dose-dependent manner . It has also been used in molecular docking analysis against several SARS-CoV-2 proteins that are responsible for its pathogenicity .Physical And Chemical Properties Analysis

N-acetyl-D-glucosaminitol is soluble in water . It is a solid substance . The solubility of GlcNAc is 25% in water, and 1% aqueous solutions are colorless and clear .Wissenschaftliche Forschungsanwendungen

Substrate for Galactosyltransferases

N-Acetyl-D-glucosaminitol serves as an acceptor substrate for galactosyltransferases . Galactosyltransferases are enzymes that play a crucial role in the biosynthesis of complex carbohydrates, glycoproteins, and glycolipids.

Inhibition of Lectin WGA and β-N-acetylhexosaminidase

This compound has been found to inhibit the lectin Wheat Germ Agglutinin (WGA) and the enzyme β-N-acetylhexosaminidase . These proteins play significant roles in various biological processes, including cell-cell interactions, host-pathogen interactions, and the degradation of glycoconjugates.

Improvement of Bacterial Recovery

When added to a medium, N-Acetyl-D-glucosaminitol improves the recovery of Haemophilus influenza from sputum . This could be particularly useful in clinical microbiology for the isolation and identification of this pathogen.

Differentiation of Bacteria Based on Metabolic Characteristics

N-Acetyl-D-glucosaminitol is useful in bacterial selective media, helping to differentiate bacteria based on their metabolic characteristics . This can be particularly useful in microbiological research and diagnostics.

Influence on Metabolisms of Amino Acids, Purines, and Pyrimidines

Research has shown that N-acetyl-d-glucosaminitol assimilation has a widespread effect on the metabolisms of amino acids, purines, and pyrimidines in Scheffersomyces stipitis . This could have implications for the production of valuable nitrogen-containing compounds from GlcNAc.

Potential Use in Regenerative Medicine

While the specific use of N-Acetyl-D-glucosaminitol in regenerative medicine is not mentioned, its parent compound, N-acetyl D-glucosamine, has been found to have wide applications in regenerative medicine . Given the structural similarity, it’s possible that N-Acetyl-D-glucosaminitol could have similar applications.

Wirkmechanismus

Target of Action

N-Acetyl-D-glucosaminitol, a reduced analog of N-Acetyl-D-Glucosamine , is primarily involved in bacterial selective media . It differentiates bacteria based on metabolic characteristics .

Mode of Action

It is known that the compound plays a significant role in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .

Biochemical Pathways

N-Acetyl-D-glucosaminitol is involved in the biosynthesis of glucosamine derivatives found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine derivatives are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties .

Pharmacokinetics

It is known that the compound is used in bacterial selective media , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to interact effectively with bacterial cells.

Result of Action

The result of N-Acetyl-D-glucosaminitol’s action is the differentiation of bacteria based on their metabolic characteristics . This can be useful in various applications, such as in the development of certain carbohydrate detection systems .

Action Environment

The action of N-Acetyl-D-glucosaminitol can be influenced by various environmental factors. For instance, the compound’s efficacy in differentiating bacteria based on metabolic characteristics may vary depending on the specific conditions of the bacterial selective media

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAICOVNOFPYLS-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30664-10-9 (trimer) | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40962638, DTXSID901045941 | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-28-7 | |

| Record name | N-Acetylglucosaminitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglucosaminitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylglucosaminitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

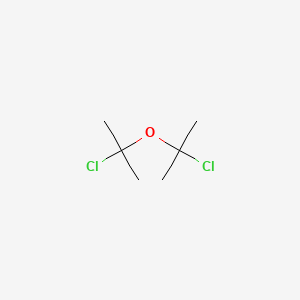

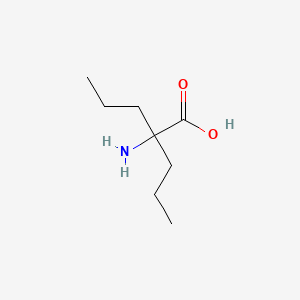

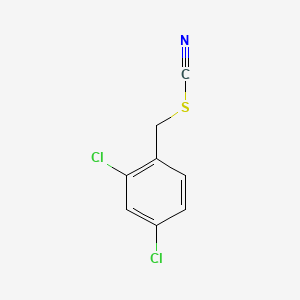

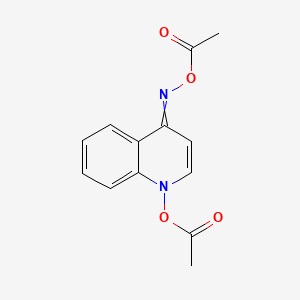

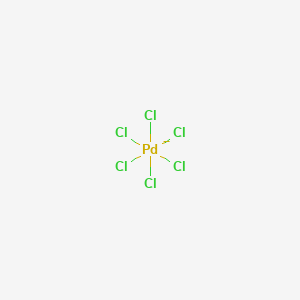

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is it important to study the influence of excipients on Tobramycin's activity against Pseudomonas aeruginosa biofilms?

A1: Pseudomonas aeruginosa biofilms are notoriously resistant to antibiotic treatment, posing a significant challenge in clinical settings. [, ] Excipients, often considered inactive ingredients, can significantly impact a drug's effectiveness. Understanding how specific excipients affect Tobramycin's activity within a biofilm can help researchers develop more effective formulations for treating these persistent infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyl] but-2-ynethioate](/img/structure/B1220450.png)

![N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide](/img/structure/B1220452.png)

![Methyl (4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)(oxo)acetate](/img/structure/B1220465.png)